molecular formula C12H12ClN3O2S B14638388 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- CAS No. 55842-09-6

3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-

Cat. No.: B14638388
CAS No.: 55842-09-6
M. Wt: 297.76 g/mol
InChI Key: WOINUJNWKIXLKO-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with a sulfonamide group and an amino group attached to a chlorinated methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in an aqueous medium at elevated temperatures, usually around 90°C, for a few hours. The reaction mixture is then cooled, and the product is precipitated out and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

55842-09-6

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

2-(3-chloro-2-methylanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C12H12ClN3O2S/c1-8-9(13)4-2-5-10(8)16-12-11(19(14,17)18)6-3-7-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)

InChI Key

WOINUJNWKIXLKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)N

Origin of Product

United States

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